

An In-depth Technical Guide to Complanatin I: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Complanatin I*

Cat. No.: *B15589104*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complanatin I is a flavonoid glycoside isolated from the seeds of *Astragalus complanatus* R. Br., a plant used in traditional Chinese medicine. As a member of the flavonoid family, **Complanatin I** is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Complanatin I**, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. While specific experimental data for **Complanatin I** remains limited in publicly accessible English literature, this document compiles the available information and provides context based on related compounds and general methodologies.

Physical and Chemical Properties

The definitive physical and chemical properties of **Complanatin I** are not extensively reported in readily available scientific literature. However, based on its classification as a flavonoid glycoside and information from chemical databases, the following properties are established or predicted.

Table 1: Physical and Chemical Properties of **Complanatin I**

Property	Value	Source
Molecular Formula	C ₄₃ H ₅₂ O ₂₀	PubChem
Molecular Weight	888.86 g/mol	AbMole BioScience[1]
CAS Number	138505-45-0	AbMole BioScience[1]
IUPAC Name	[(2S,3S,4S,5R,6S)-3,5-dihydroxy-2-[4-[5-hydroxy-7-methoxy-4-oxo-3-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-yl]phenoxy]-6-(hydroxymethyl)oxan-4-yl](2Z,4E)-5-[(1R,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoate	PubChem
Predicted XLogP3	0.9	PubChem
Predicted Topological Polar Surface Area	310 Å ²	PubChem
Melting Point	Not Reported	
Solubility	Not Reported	

Spectroscopic Data

Detailed experimental spectroscopic data for **Complanatin I**, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not available in the reviewed English-language literature. The structural elucidation of **Complanatin I** was first reported in a 1989 article in Yao Xue Xue Bao (Acta Pharmaceutica Sinica), a Chinese journal. This publication likely contains the original spectral data. For researchers requiring this information, accessing and translating this primary source is recommended.

In the absence of specific data for **Complanatin I**, general characteristic spectral features for flavonoids are described in the experimental protocols section.

Biological Activity

Direct studies on the biological activity and potential signaling pathways of **Complanatin I** are not extensively documented. However, the plant from which it is isolated, *Astragalus complanatus*, is known to be rich in bioactive flavonoids with a range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.

A related compound, Complestatin, has been shown to exhibit antibacterial activity by inhibiting the fatty acid synthesis pathway in *Staphylococcus aureus*. This suggests a potential avenue of investigation for the biological functions of **Complanatin I**.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Complanatin I** are presumed to be in the original 1989 publication in Yao Xue Xue Bao. The following sections outline general and widely accepted methodologies for the analysis of flavonoids, which would be applicable to the study of **Complanatin I**.

Isolation of Flavonoids from Plant Material

A general workflow for the isolation of flavonoids from a plant source like *Astragalus complanatus* is depicted below. This process typically involves extraction, fractionation, and purification.



[Click to download full resolution via product page](#)

Figure 1. General workflow for the isolation of flavonoids from plant material.

Spectroscopic Analysis of Flavonoids

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules like flavonoids. ^1H and ^{13}C NMR provide detailed information about the carbon-

hydrogen framework.

- **Sample Preparation:** A few milligrams of the purified flavonoid are dissolved in a deuterated solvent (e.g., DMSO- d_6 , CD_3OD).
- **1H NMR:** Provides information on the number, environment, and connectivity of protons. Characteristic signals for flavonoids include aromatic protons in the region of 6-8 ppm and sugar protons (if glycosylated) between 3 and 5.5 ppm.
- **^{13}C NMR:** Shows signals for all carbon atoms, with aromatic carbons typically resonating between 90 and 165 ppm and sugar carbons between 60 and 110 ppm.
- **2D NMR (COSY, HSQC, HMBC):** These experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the aglycone and the sugar moieties, and determining the point of glycosylation.

MS is used to determine the molecular weight and fragmentation pattern of a compound, aiding in its identification.

- **Ionization Techniques:** Electrospray ionization (ESI) is commonly used for flavonoids as it is a soft ionization method that typically keeps the molecule intact.
- **Analysis:** High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragments, which can help in identifying the aglycone and sugar components and their linkage.

IR spectroscopy provides information about the functional groups present in a molecule.

- **Sample Preparation:** The sample can be analyzed as a KBr pellet or a thin film.
- **Characteristic Absorptions:** For flavonoids, characteristic IR peaks include:
 - O-H stretching (from hydroxyl groups): broad band around 3400 cm^{-1}
 - C-H stretching (aromatic and aliphatic): around $3000\text{-}2850\text{ cm}^{-1}$
 - C=O stretching (from the γ -pyrone ring): strong band around 1650 cm^{-1}

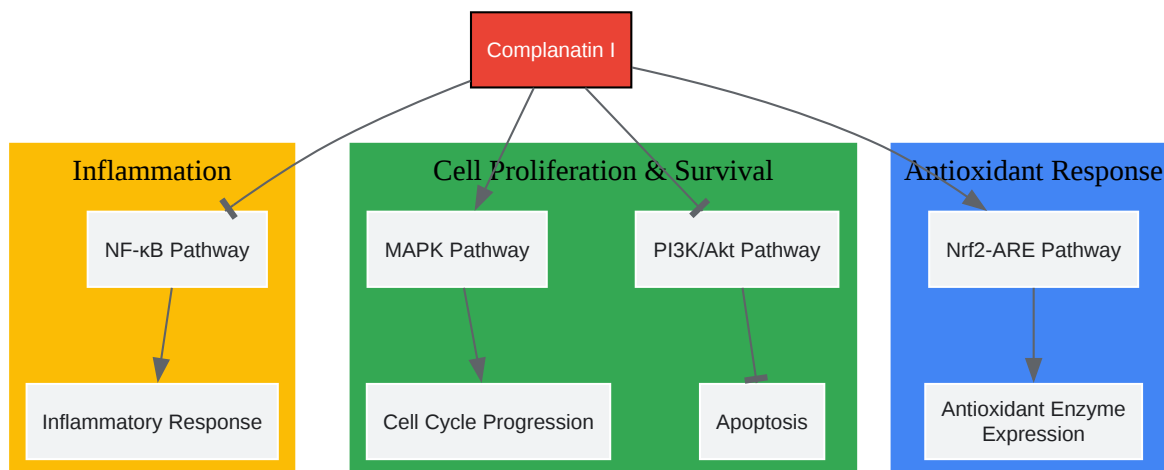
- C=C stretching (aromatic rings): bands in the 1600-1450 cm^{-1} region
- C-O stretching (ethers and alcohols): in the 1250-1000 cm^{-1} region

Potential Signaling Pathways

While no specific signaling pathways have been definitively associated with **Complanatin I**, flavonoids are known to interact with a multitude of cellular signaling cascades. Based on the activities of other flavonoids, potential pathways that could be modulated by **Complanatin I** include:

- **NF- κ B Signaling Pathway:** Many flavonoids exhibit anti-inflammatory effects by inhibiting the NF- κ B pathway.
- **MAPK Signaling Pathway:** Flavonoids can modulate MAPK pathways (ERK, JNK, p38), which are involved in cell proliferation, differentiation, and apoptosis.
- **PI3K/Akt Signaling Pathway:** This pathway is crucial for cell survival and proliferation and is a known target for some anticancer flavonoids.
- **Antioxidant Response Pathways:** Flavonoids can activate the Nrf2-ARE pathway, leading to the expression of antioxidant enzymes.

A hypothetical representation of how a flavonoid like **Complanatin I** might influence these pathways is shown below.



[Click to download full resolution via product page](#)

Figure 2. Potential signaling pathways modulated by flavonoids like **Complanatin I**.

Conclusion

Complanatin I represents a potentially valuable natural product for further scientific investigation. While a comprehensive profile of its physical, chemical, and biological properties is still emerging, this guide consolidates the currently available information. The key to unlocking the full potential of **Complanatin I** lies in accessing and building upon the foundational data from its original isolation and characterization. Future research should focus on obtaining pure **Complanatin I** to perform detailed spectroscopic analysis, determine its physicochemical properties, and explore its biological activities and mechanisms of action in various disease models. This will pave the way for a deeper understanding of its therapeutic potential and could lead to the development of novel pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Studies on chemical constituents of Astragalus complanatus R. BR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Complanatin I: Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589104#physical-and-chemical-properties-of-complanatin-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com